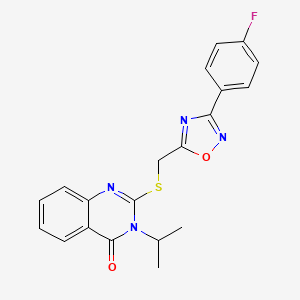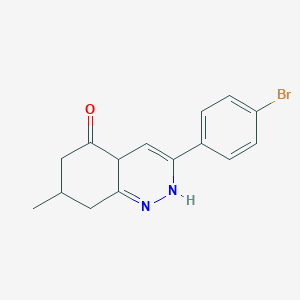
3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pentahydrocinnolinone ring and the attachment of the bromophenyl and methyl groups. The exact methods would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure analysis would involve determining the arrangement of atoms within the molecule and the types of bonds between them. This could be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The bromophenyl group might be reactive, potentially undergoing reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through various laboratory tests .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of bromophenyl derivatives are crucial for understanding their chemical behavior and potential applications. Studies have focused on synthesizing diverse bromophenyl compounds and characterizing them using spectroscopic techniques, providing a foundation for further application-driven research (Khalid et al., 2020).
Antimicrobial and Antifungal Properties
Bromophenyl derivatives exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. Their effectiveness against various strains suggests their potential as novel antimicrobial agents (Buchta et al., 2004).
Anticancer Activities
Certain bromophenol derivatives have shown promising anticancer activities, notably against human lung cancer cell lines. Their mechanisms include inducing cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting their potential development into anticancer drugs (Guo et al., 2018).
Antinociceptive Effects
Research on enaminone compounds related to bromophenyl structures has revealed antinociceptive activity in tests, suggesting potential applications in pain management. This opens up avenues for the development of new analgesics based on bromophenyl derivatives (Masocha et al., 2016).
Antioxidant Properties
Bromophenols isolated from marine sources have demonstrated significant antioxidant activities, underscoring their potential as natural antioxidants. This property is beneficial for developing therapies against oxidative stress-related diseases (Olsen et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-7-methyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9,12,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSXZSSPIHHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NNC(=CC2C(=O)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)
![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)
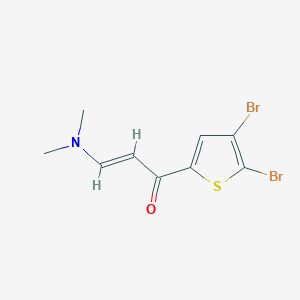
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
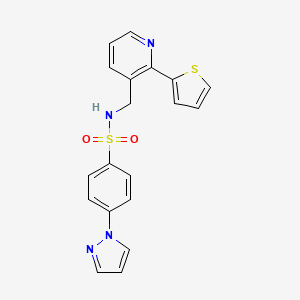
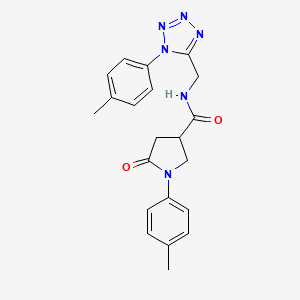
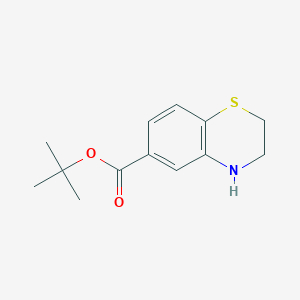

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)
![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2671854.png)
![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)
